4-cyclopropyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
The compound “4-cyclopropyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol” is a type of organic compound . It is also known as 2-{[4-cyclopropyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid . The IUPAC name for this compound is { [4-cyclopropyl-5- (2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed using density functional theory (DFT) with the B3LYP correlation function and the 6-311G (2 d, p) basis set . The crystal structure of a similar compound has been determined by X-ray diffraction analysis .Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 281.36 . The InChI code for this compound is 1S/C11H11N3O2S2/c15-9(16)6-18-11-13-12-10(8-2-1-5-17-8)14(11)7-3-4-7/h1-2,5,7H,3-4,6H2,(H,15,16) .Scientific Research Applications
Synthesis and Physicochemical Properties
Research has focused on synthesizing new derivatives of 1,2,4-triazole compounds, including "4-cyclopropyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol," to explore their physical and chemical properties. These studies aim to understand the structural characteristics and reactivity of these compounds, which are crucial for their application in various scientific fields, such as the development of pharmaceuticals and materials science. For instance, the synthesis and investigation of their physical-chemical properties, including spectral analysis and elemental composition, provide foundational knowledge for further pharmacological screening and potential applications in medicinal chemistry (Khilkovets, 2021).
Biological Activity and Pharmacological Potential
Several studies have been conducted to assess the biological and pharmacological potentials of 1,2,4-triazole derivatives. The aim is to predict and evaluate their activities across various biological targets, which could lead to the discovery of new drugs. The initial pharmacological screening of synthesized compounds, including "this compound," has shown promising results, indicating potential for further in-depth study to explore their uses in treating various diseases (Khilkovets, 2021).
Chemical Transformations and Derivative Synthesis
Research has also explored chemical transformations of 1,2,4-triazole derivatives to synthesize new compounds with potential biological activities. This includes the synthesis of salts and other derivatives by reacting "this compound" with various agents. These studies are essential for expanding the chemical space of triazole derivatives and understanding their reactivity and potential applications in pharmaceuticals and materials science (Safonov, Panasenko, & Knysh, 2017).
Safety and Hazards
Mechanism of Action
Target of Action
The compound belongs to the class of triazoles and thiophenes , which are often used in medicinal chemistry. Triazoles are known to interact with a variety of enzymes and receptors in the body due to their versatile nature . Thiophenes are aromatic compounds that are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Thiophenes can also interact with biological targets in a similar manner .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Both triazoles and thiophenes are involved in a wide range of biological activities, including antifungal, anticancer, and antitumor activities .
Pharmacokinetics
Many triazoles and thiophenes are well absorbed and distributed in the body, metabolized by the liver, and excreted in the urine .
Result of Action
Based on the activities of other triazoles and thiophenes, it could potentially have a variety of effects, including inhibiting enzyme activity, blocking receptor signaling, or disrupting cell division .
Properties
IUPAC Name |
4-cyclopropyl-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S2/c14-10-12-11-9(13(10)7-3-4-7)6-8-2-1-5-15-8/h1-2,5,7H,3-4,6H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLJIWADRKDDKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NNC2=S)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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